molecular formula C17H11ClFN3O2S2 B2472149 2-chloro-6-fluoro-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-05-1

2-chloro-6-fluoro-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2472149
CAS No.: 391875-05-1
M. Wt: 407.86
InChI Key: DYPBSILUEPJKQA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H11ClFN3O2S2 and its molecular weight is 407.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing thiadiazole rings, such as 2-chloro-6-fluoro-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, are often explored for their synthesis methods and structural properties. For instance, thiadiazoles are prepared via oxidative dimerization of thioamides, showcasing the interest in developing efficient synthetic routes for such compounds (Takikawa et al., 1985). This process is crucial for creating a variety of derivatives for further application testing.

Fluorescence and Sensing Applications

Thiadiazole derivatives exhibit significant potential in sensing applications. A study on a thioamide derivative of 8-hydroxyquinoline-benzothiazole highlighted its highly selective fluorescence enhancement properties for detecting Hg2+ ions, demonstrating the capacity of thiadiazole compounds in environmental and biological sensors (Song et al., 2006).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular properties of thiadiazole and benzamide derivatives have been extensively studied. Some compounds exhibit significant activity against mycobacterial strains, providing a foundation for the development of new therapeutic agents. For example, a series of benzamides showed promising activity against various microbial strains, suggesting potential as antimicrobial agents (Imramovský et al., 2011). Similarly, fluorinated benzothiazolo imidazole compounds were evaluated for their antimycobacterial activity, indicating the importance of halogenated derivatives in medicinal chemistry (Sathe et al., 2011).

Crystal Structure and Drug Design

The crystal structure analysis of related compounds provides insights into the molecular geometry and intermolecular interactions crucial for drug design. Studies on benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazoles have shown the significance of weak interactions in stabilizing crystal packing, which is vital for understanding drug-receptor interactions and optimizing drug properties (Panini et al., 2013).

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O2S2/c18-11-7-4-8-12(19)14(11)15(24)20-16-21-22-17(26-16)25-9-13(23)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBSILUEPJKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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